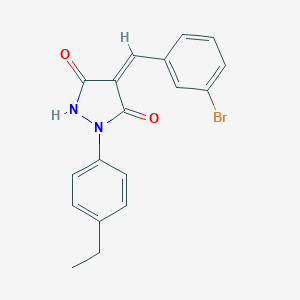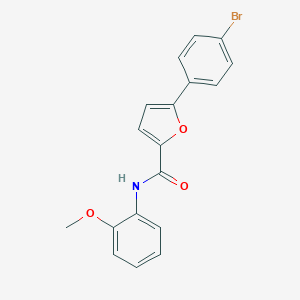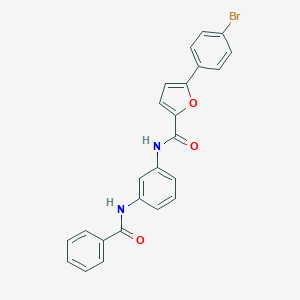![molecular formula C17H17NO2S2 B327269 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a derivative of benzothiazole, characterized by the presence of an ethoxy-phenoxy group and an ethylsulfanyl linkage. Its molecular formula is C17H17NO3S, and it has a molecular weight of 315.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole involves a series of chemical reactions. The process typically begins with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of 2-(4-ethoxyphenoxy)benzoic acid with thioacetic acid to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The ethoxy-phenoxy and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it an interesting subject for further research in synthetic chemistry and material science.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that the compound may have anticancer properties by inhibiting the growth of cancer cells.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole is not fully understood. it is believed to exert its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, its ability to inhibit acetylcholinesterase suggests a potential mechanism for treating neurodegenerative diseases like Alzheimer’s.
Comparison with Similar Compounds
2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-[2-(4-Methoxy-phenoxy)-ethylsulfanyl]-benzothiazole: Similar structure but with a methoxy group instead of an ethoxy group.
2-[2-(4-Hydroxy-phenoxy)-ethylsulfanyl]-benzothiazole: Contains a hydroxy group, which may alter its reactivity and biological activity.
2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-benzothiazole: The presence of a chloro group can significantly impact its chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NO2S2/c1-2-19-13-7-9-14(10-8-13)20-11-12-21-17-18-15-5-3-4-6-16(15)22-17/h3-10H,2,11-12H2,1H3 |
InChI Key |
KTSFHQHWIHOTLC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-{4-[(2-chloroethyl)(methyl)amino]benzylidene}-5-oxo-4,5-dihydro-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B327188.png)
![4-{4-[Isopentyl(methyl)amino]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B327192.png)
![N'~1~,N'~2~-bis{4-[isopentyl(methyl)amino]benzylidene}ethanedihydrazide](/img/structure/B327193.png)
![isopropyl 4-(5-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B327195.png)
![1-Amino-3-(3-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B327197.png)

![(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B327199.png)
![2,4-Dianilino-6-{2-[4-(dimethylamino)phenyl]vinyl}-5-nitropyrimidine](/img/structure/B327200.png)

![butyl 3-{5-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-furyl}benzoate](/img/structure/B327202.png)
![2-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B327203.png)


![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-3,5-dimethoxybenzamide](/img/structure/B327210.png)
